molecular formula C8H10FNO2 B13591953 (S)-2-(1-Amino-2-hydroxyethyl)-6-fluorophenol

(S)-2-(1-Amino-2-hydroxyethyl)-6-fluorophenol

Cat. No.: B13591953
M. Wt: 171.17 g/mol
InChI Key: VYDMPHAABWGGEF-SSDOTTSWSA-N
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Description

2-[(1S)-1-amino-2-hydroxyethyl]-6-fluorophenol is an organic compound with a unique structure that combines an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-1-amino-2-hydroxyethyl]-6-fluorophenol typically involves multi-step organic reactions. One common method starts with the fluorination of a phenol derivative, followed by the introduction of the amino and hydroxyl groups through nucleophilic substitution and reduction reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 2-[(1S)-1-amino-2-hydroxyethyl]-6-fluorophenol may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-1-amino-2-hydroxyethyl]-6-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom may result in a variety of functionalized phenol derivatives.

Scientific Research Applications

2-[(1S)-1-amino-2-hydroxyethyl]-6-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(1S)-1-amino-2-hydroxyethyl]-6-fluorophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1S)-1-amino-2-hydroxyethyl]-4-fluorophenol
  • 2-[(1S)-1-amino-2-hydroxyethyl]-5-fluorophenol
  • 2-[(1S)-1-amino-2-hydroxyethyl]-3-fluorophenol

Uniqueness

2-[(1S)-1-amino-2-hydroxyethyl]-6-fluorophenol is unique due to the specific positioning of the fluorine atom on the phenol ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it a valuable subject for comparative studies.

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

2-[(1S)-1-amino-2-hydroxyethyl]-6-fluorophenol

InChI

InChI=1S/C8H10FNO2/c9-6-3-1-2-5(8(6)12)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m1/s1

InChI Key

VYDMPHAABWGGEF-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)O)[C@@H](CO)N

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C(CO)N

Origin of Product

United States

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